(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the attached methylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: Similar in structure but with the methyl group at a different position on the imidazole ring.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Contains a benzo-fused imidazole ring, offering different chemical properties.
(3-Methylimidazol-4-yl)methanamine: Another positional isomer with distinct reactivity.
Uniqueness
(1-Methyl-1H-imidazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C5H10ClN3 |
---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
(3-methylimidazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c1-8-4-7-3-5(8)2-6;/h3-4H,2,6H2,1H3;1H |
InChI Key |
CJQZJXKATGXBKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.